[bis(4-methoxybenzenesulfonyl)methylidene]diphenylphosphinous acid
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Overview
Description
[bis(4-methoxybenzenesulfonyl)methylidene]diphenylphosphinous acid is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of methoxybenzenesulfonyl groups and a diphenylphosphinous acid moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [bis(4-methoxybenzenesulfonyl)methylidene]diphenylphosphinous acid typically involves the reaction of 4-methoxybenzenesulfonyl chloride with diphenylphosphine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
[bis(4-methoxybenzenesulfonyl)methylidene]diphenylphosphinous acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
[bis(4-methoxybenzenesulfonyl)methylidene]diphenylphosphinous acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of [bis(4-methoxybenzenesulfonyl)methylidene]diphenylphosphinous acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- bis(4-methoxybenzylidene)acetone
- bis(4-methoxyphenyl)methane
- bis(4-methoxyphenyl)amine
Uniqueness
What sets [bis(4-methoxybenzenesulfonyl)methylidene]diphenylphosphinous acid apart from these similar compounds is its unique combination of methoxybenzenesulfonyl and diphenylphosphinous acid groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
bis[(4-methoxyphenyl)sulfonyl]methylidene-hydroxy-diphenyl-λ5-phosphane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25O7PS2/c1-33-21-13-17-25(18-14-21)36(29,30)27(37(31,32)26-19-15-22(34-2)16-20-26)35(28,23-9-5-3-6-10-23)24-11-7-4-8-12-24/h3-20,28H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUIZBBPIODVRGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C(=P(C2=CC=CC=C2)(C3=CC=CC=C3)O)S(=O)(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25O7PS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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